4-bromo-5-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole
Overview
Description
4-bromo-5-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole class of compounds. It is a potent inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β), which has been implicated in a variety of diseases, including cancer, Alzheimer's disease, and diabetes.
Mechanism of Action
4-bromo-5-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole inhibits GSK-3β by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which leads to downstream effects on various signaling pathways. The inhibition of GSK-3β has been shown to have effects on cell proliferation, apoptosis, and differentiation, as well as on glucose metabolism and insulin signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-5-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole are primarily related to its ability to inhibit GSK-3β. This leads to downstream effects on various signaling pathways, which can have effects on cell proliferation, apoptosis, and differentiation, as well as on glucose metabolism and insulin signaling. Additionally, the compound has been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in various diseases.
Advantages and Limitations for Lab Experiments
One advantage of 4-bromo-5-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole is its potency as a GSK-3β inhibitor. This makes it a useful tool for studying the role of GSK-3β in various biological processes. Additionally, its selectivity for GSK-3β over other kinases makes it a useful tool for studying the specific effects of GSK-3β inhibition. One limitation of the compound is its relatively short half-life, which may limit its effectiveness in vivo.
Future Directions
There are many potential future directions for research on 4-bromo-5-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole. One area of interest is its potential as a therapeutic agent for cancer, Alzheimer's disease, and diabetes. Further studies are needed to determine the optimal dosing and administration of the compound for these indications. Additionally, the compound may have potential for other indications, such as inflammation and neurodegenerative diseases. Further studies are also needed to better understand the mechanism of action of the compound and its downstream effects on various signaling pathways.
Scientific Research Applications
The inhibition of GSK-3β has been shown to have therapeutic potential in a variety of diseases, including cancer, Alzheimer's disease, and diabetes. 4-bromo-5-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole has been extensively studied for its ability to inhibit GSK-3β and its potential as a therapeutic agent. It has been shown to have potent anti-cancer activity in vitro and in vivo, and has been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
properties
IUPAC Name |
4-bromo-5-(butan-2-yloxymethyl)-1-(2-fluoroethyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrFN2O/c1-3-8(2)15-7-10-9(11)6-13-14(10)5-4-12/h6,8H,3-5,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFAQJWSGNCNBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OCC1=C(C=NN1CCF)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401162700 | |
Record name | 1H-Pyrazole, 4-bromo-1-(2-fluoroethyl)-5-[(1-methylpropoxy)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401162700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-5-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole | |
CAS RN |
1856102-24-3 | |
Record name | 1H-Pyrazole, 4-bromo-1-(2-fluoroethyl)-5-[(1-methylpropoxy)methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1856102-24-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole, 4-bromo-1-(2-fluoroethyl)-5-[(1-methylpropoxy)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401162700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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